2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl and ethyl groups at positions 2 and 6, respectively, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with formamide, can yield the desired pyrimidine derivative. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process often involves crystallization or chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The cyclopropyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Cyclopropyl-4,6-dimethylpyrimidine: Contains two methyl groups at positions 4 and 6.
2-Cyclopropyl-6-phenylpyrimidine-4-carboxylic acid: Features a phenyl group at position 6 instead of an ethyl group.
Uniqueness
2-Cyclopropyl-6-ethylpyrimidine-4-carboxylic acid is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-6-ethylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-5-8(10(13)14)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNMHYTUJBVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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